D-Glucitol-4,5-d2
Description
D-Glucitol-4,5-d2 is a deuterated derivative of D-glucitol (sorbitol), a sugar alcohol widely used in food, pharmaceutical, and biochemical research. The compound is synthesized by replacing two hydrogen atoms at the 4th and 5th carbon positions of the glucitol molecule with deuterium (D), resulting in the molecular formula C₆H₁₂D₂O₆ .
Properties
Molecular Formula |
C₆H₁₂D₂O₆ |
|---|---|
Molecular Weight |
184.18 |
Synonyms |
D-Sorbitol-4,5-d2; Glucarinev-4,5-d2; Esasorb-4,5-d2; Cholaxine-4,5-d2; Karion-4,5-d2; Sionite-4,5-d2; Sionon-4,5-d2; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
D-Fructose-4,5-d2
- Molecular Formula : C₆H₁₀D₂O₆
- Deuteration Positions : 4th and 5th carbons.
- Properties : High water solubility, optical activity (left-handed rotation), and crystalline solid form.
- Applications : Used in metabolic pathway studies, particularly for tracing fructose utilization in glycolysis and glycation processes.
- Safety: Limited toxicity data; requires standard laboratory precautions .
1,2-Dimethoxybenzene-4,5-d2
- Molecular Formula : C₆H₂D₂(OCH₃)₂
- Molecular Weight : 140.17 g/mol .
- Deuteration Positions : 4th and 5th carbons on the benzene ring.
- Applications : Primarily a chemical standard in chromatography and mass spectrometry.
- Safety : Classified as hazardous (flammable, irritant) .
Complex Glucitol Derivatives
- Example: Glucitol,2-acetamido-2-deoxy-3,4-O-isopropylidene-,1,5,6-triacetate, D- (CAS 14166-65-5).
- Molecular Formula: C₁₇H₂₇NO₉
- Structural Features : Modified with acetamido, isopropylidene, and triacetate groups.
- Applications : Specialized in pharmaceutical synthesis or analytical chemistry, differing significantly from D-Glucitol-4,5-d2 in reactivity and function .
Comparative Data Table
Key Findings and Differences
Backbone Structure :
- This compound is a sugar alcohol, whereas D-Fructose-4,5-d2 is a ketonic sugar. This structural difference dictates their roles in distinct metabolic pathways (e.g., sorbitol vs. fructose metabolism) .
- Deuteration at analogous positions (C4 and C5) in both compounds minimizes isotopic interference in tracer studies while preserving native biochemical behavior.
Applications: this compound is inferred to track sorbitol dehydrogenase activity or polyol pathways, while D-Fructose-4,5-d2 is explicitly used in fructose metabolism research . Non-carbohydrate deuterated compounds (e.g., 1,2-Dimethoxybenzene-4,5-d2) serve as analytical standards rather than metabolic probes .
Safety and Handling :
- Both this compound and D-Fructose-4,5-d2 lack comprehensive toxicity data, necessitating standard lab precautions (e.g., gloves, goggles). In contrast, aromatic deuterated compounds like 1,2-Dimethoxybenzene-4,5-d2 carry explicit flammability and irritation risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
